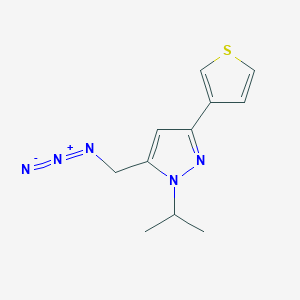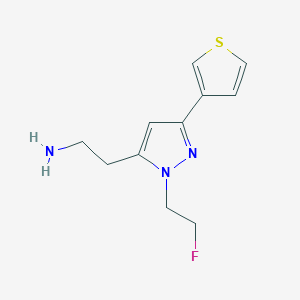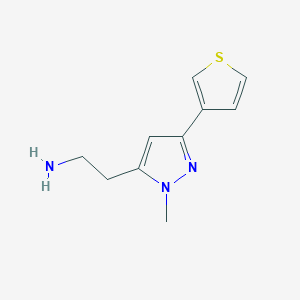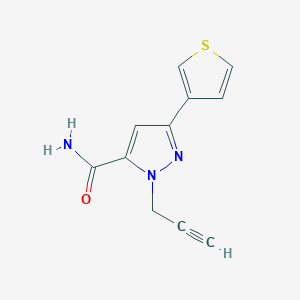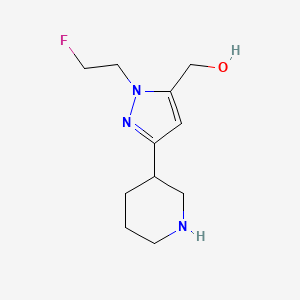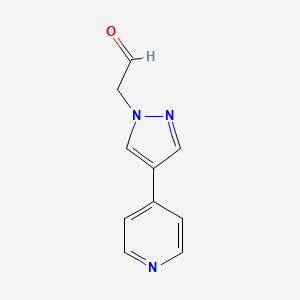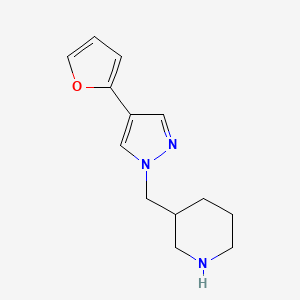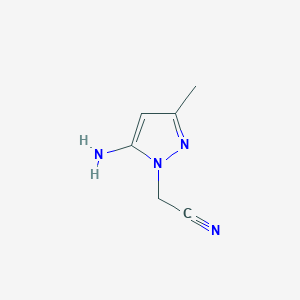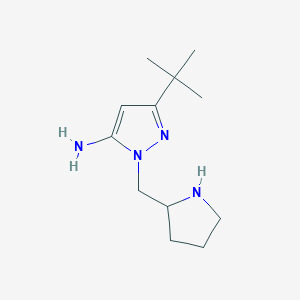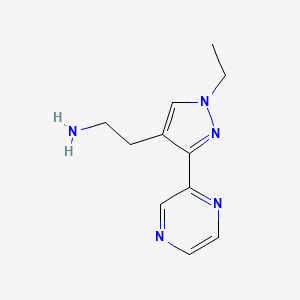
1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルバルデヒド
概要
説明
“1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported . Their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the use of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction . In molecular docking studies, the carbonyl oxygen atom of one such compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
Difluoromethylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .科学的研究の応用
医薬品研究
この化合物のジフルオロメチル基は、医薬品の生物学的活性に大きな影響を与える可能性があります。 医薬品分子への導入は、代謝安定性の向上、結合親和性の増強、化合物の物理化学的性質の修飾につながる可能性があります 。そのため、1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルバルデヒドは、新しい治療薬の設計、特に選択的受容体モジュレーターの開発において、貴重な中間体となります。
材料科学
材料科学において、この化合物のユニークな構造は、特定の性質を持つ先端材料を合成するために利用できます。 例えば、ポリマーへの導入は、高温安定性と耐薬品性に優れた材料を生み出し、高性能アプリケーションに不可欠です .
農薬化学
この化合物は、新規農薬の開発に利用できます。ジフルオロメチル基は、殺虫剤および殺菌剤として知られています。 そのため、1-(ジフルオロメチル)-3-フェニル-1H-ピラゾール-5-カルバルデヒドは、より効果的で環境に優しい新しい農薬の合成における前駆体として役立ちます .
有機合成
この化合物のアルデヒド基は、さまざまな有機変換のための反応性部位を提供します。 それは、多くの天然物や医薬品に存在する複素環式化合物を形成する縮合反応に使用できます .
触媒
この化合物の構造により、遷移金属触媒におけるリガンドとして機能します。 これは、水素化、炭素-炭素結合形成、酸化などの反応に対してより効率的かつ選択的な新しい触媒系を生み出す可能性があります .
生体複合化
アルデヒド基とジフルオロメチル基の両方が存在するため、この化合物は生体複合化技術における興味深い候補となります。 それは、タンパク質や核酸などの生体分子を修飾するために使用でき、標的薬物送達や診断イメージングにおける応用につながる可能性があります .
作用機序
Target of Action
The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in the tricarboxylic acid cycle .
Mode of Action
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its function . This inhibition interferes with a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle and mitochondrial electron transport , as it inhibits the succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This disruption in the biochemical pathway leads to the inhibition of fungal growth .
Result of Action
The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the inhibition of fungal growth. By inhibiting the succinate dehydrogenase enzyme, it disrupts key life functions of fungi, leading to their inability to grow and reproduce .
実験室実験の利点と制限
DFPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, DFPC is a stable compound and is not prone to degradation or oxidation. However, DFPC is a potentially hazardous compound and should be handled with caution.
将来の方向性
There are several potential future directions for research on DFPC. Further research could be conducted to better understand the mechanism of action of DFPC and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of DFPC in the synthesis of other compounds, such as pharmaceuticals, insecticides, and herbicides. Furthermore, further research could be conducted to explore the potential toxicity of DFPC and to develop methods for its safe and effective use in laboratory experiments.
生化学分析
Biochemical Properties
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved .
Additionally, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been shown to bind to certain proteins, such as histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling . The binding of this compound to histone deacetylases can influence the acetylation status of histones, thereby affecting gene transcription and cellular function.
Cellular Effects
The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules within this pathway, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can alter cellular responses to external stimuli, impacting processes such as cell proliferation, differentiation, and apoptosis.
Furthermore, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzyme activity . For instance, the binding of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.
In addition to enzyme interactions, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can also modulate gene expression by binding to transcription factors and other DNA-binding proteins . This binding can influence the recruitment of coactivators or corepressors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Prolonged exposure to 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the effects of this compound vary with different dosages, with low to moderate doses generally being well-tolerated . At these doses, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can exert beneficial effects on cellular function and metabolism without causing significant adverse effects.
At high doses, this compound has been reported to cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects while maximizing the therapeutic potential of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.
Metabolic Pathways
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Additionally, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can interact with cofactors such as NADPH and FAD, which are essential for the catalytic activity of many enzymes . These interactions can modulate the activity of metabolic enzymes, leading to changes in the metabolic pathways in which they are involved.
Transport and Distribution
The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells and subsequent distribution to different cellular compartments.
Within cells, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is an important determinant of its biochemical activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . The localization to the nucleus allows 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde to interact with transcription factors and other nuclear proteins, thereby influencing gene expression.
In the mitochondria, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can affect mitochondrial function and energy metabolism . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct its localization and activity within the cell.
特性
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUGKFUJCBXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



